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Abstract
GW856464 is a potent and selective antagonist of the human G protein-coupled receptor 35

(GPR35). While direct and extensive research on the specific metabolic effects of GW856464
is limited, a growing body of evidence implicates its target, GPR35, as a significant regulator of

cellular and systemic metabolism. This technical guide synthesizes the current understanding

of the biological function of GPR35 in key metabolic pathways, thereby inferring the potential

pharmacological impact of its antagonist, GW856464. This document summarizes quantitative

data from relevant studies, provides an overview of experimental methodologies, and presents

detailed signaling pathways and experimental workflows. The primary role of GPR35 appears

to be the promotion of glycolysis and the regulation of lipid metabolism and energy

homeostasis, often in response to its endogenous ligand, kynurenic acid. Consequently,

antagonism of GPR35 by GW856464 is predicted to attenuate these metabolic processes.

Introduction to GW856464 and its Target, GPR35
GW856464, also identified in scientific literature as CID-2745687, is a small molecule that acts

as a selective antagonist of GPR35. It exhibits high affinity for the human GPR35 ortholog, with

markedly lower affinity for rodent orthologs, a factor to consider in the design and interpretation

of preclinical studies.
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GPR35 is a G protein-coupled receptor expressed in various tissues, including immune cells,

the gastrointestinal tract, and adipose tissue. Its endogenous ligand is the tryptophan

metabolite, kynurenic acid. Upon activation, GPR35 can couple to different G proteins,

including Gi/o and G12/13, to initiate downstream signaling cascades that influence a range of

physiological processes, including inflammation, nociception, and, as is the focus of this guide,

metabolism.

Role of GPR35 in Metabolic Pathways and the
Postulated Effects of GW856464
The available research strongly suggests that GPR35 plays a pro-metabolic role, particularly in

the context of glucose and lipid utilization. Therefore, antagonism of GPR35 with GW856464 is

expected to counteract these effects.

Glucose Metabolism
Studies utilizing GPR35 knockout and knockdown models have demonstrated a significant role

for this receptor in promoting glycolysis. In macrophages and intestinal epithelial cells, the

absence or reduction of GPR35 leads to decreased glucose uptake and lactate production.

This effect is linked to GPR35's interaction with and promotion of Na+/K+-ATPase activity.

Postulated Effect of GW856464: By blocking GPR35 signaling, GW856464 is expected to

reduce the rate of glycolysis in GPR35-expressing cells. This could manifest as decreased

glucose consumption and lower lactate secretion.

Lipid Metabolism and Energy Homeostasis
GPR35 activation has been shown to influence lipid metabolism in hepatocytes and

adipocytes. It is involved in the regulation of fatty acid β-oxidation and can modulate the

expression of key metabolic regulators such as peroxisome proliferator-activated receptor-

gamma coactivator 1-alpha (PGC-1α). In adipose tissue, activation of GPR35 by kynurenic acid

can increase energy expenditure and improve glucose tolerance.

Postulated Effect of GW856464: Antagonism of GPR35 by GW856464 may lead to an increase

in lipid accumulation in hepatocytes and a reduction in fatty acid oxidation. In adipocytes, it

could potentially decrease energy expenditure and impair glucose tolerance.
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Quantitative Data on GPR35 Function in Metabolism
The following tables summarize the quantitative findings from key studies on the role of GPR35

in metabolic pathways. It is important to note that this data is derived from studies involving

genetic manipulation of GPR35, and not directly from experiments with GW856464.

Table 1: Effect of GPR35 Deletion on Glucose Metabolism in Bone Marrow-Derived

Macrophages (BMDMs)

Metabolic
Parameter

Gpr35+/+
(Wild-Type)

Gpr35-/-
(Knockout)

Percentage
Change

Reference

Glucose Uptake

(2-DG6P,

pmol/10^6 cells)

~150 ~75 ~50% decrease [1]

Lactate

Production

(nmol/µg protein)

~8 ~4 ~50% decrease [1]

Table 2: Effect of GPR35 Silencing on Glycolysis in Caco2 Intestinal Epithelial Cells

Metabolic
Parameter

Control siRNA GPR35 siRNA
Percentage
Change

Reference

Basal

Extracellular

Acidification Rate

(ECAR,

mpH/min)

~100 ~80 ~20% decrease [1]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings.

Below are summaries of methodologies used in the cited studies.

Cell Culture and Genetic Manipulation
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Cell Lines: Bone marrow-derived macrophages (BMDMs) from Gpr35+/+ and Gpr35-/- mice,

human Caco2 intestinal epithelial cells, and HepG2 human hepatoma cells are commonly

used.

GPR35 Knockdown: Small interfering RNAs (siRNAs) targeting GPR35 are transfected into

cells using lipid-based reagents like Lipofectamine.

GPR35 Knockout: GPR35 knockout mouse models are utilized to isolate primary cells or for

in vivo studies.

Metabolic Assays
Glucose Uptake Assay: Cells are incubated with a fluorescent glucose analog, such as 2-

NBDG, and the uptake is quantified by measuring intracellular fluorescence.

Lactate Production Assay: Lactate concentration in the cell culture medium is measured

using commercially available colorimetric or fluorometric assay kits.

Extracellular Acidification Rate (ECAR) Measurement: ECAR, an indicator of glycolysis, is

measured using a Seahorse XF Analyzer. Cells are plated in specialized microplates, and

the acidification of the surrounding medium is monitored in real-time.

Fatty Acid Oxidation Assay: This can be assessed by measuring the rate of radiolabeled fatty

acid (e.g., [3H]palmitate) oxidation to 3H2O or by monitoring oxygen consumption rates in

the presence of specific fatty acid substrates using a Seahorse XF Analyzer.

Lipid Accumulation Assay: Intracellular lipid droplets are stained with Oil Red O, which is

then extracted and quantified spectrophotometrically.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways influenced by GPR35 and a typical experimental workflow for investigating the

metabolic effects of a GPR35 antagonist like GW856464.

GPR35 Signaling in Glucose Metabolism
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Caption: GPR35 signaling pathway promoting glycolysis.

GPR35 Signaling in Lipid Metabolism
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Caption: GPR35 signaling pathway in lipid metabolism.

Experimental Workflow for Assessing GW856464's
Metabolic Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12783476?utm_src=pdf-body-img
https://www.benchchem.com/product/b12783476?utm_src=pdf-body-img
https://www.benchchem.com/product/b12783476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Assays

Start:
Select GPR35-expressing cell line

(e.g., Caco2, HepG2)

Treat cells with varying
concentrations of GW856464

Include positive control:
Kynurenic Acid (GPR35 agonist)

Include negative control:
Vehicle (e.g., DMSO)

Glycolysis Assessment:
- ECAR (Seahorse)
- Glucose Uptake

- Lactate Production

Lipid Metabolism Assessment:
- Fatty Acid Oxidation (Seahorse)
- Lipid Accumulation (Oil Red O)

Data Analysis:
- Dose-response curves
- Statistical significance

Conclusion:
Determine the effect of GW856464

on metabolic pathways
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Caption: Workflow for evaluating GW856464's metabolic impact.

Conclusion and Future Directions
The available evidence strongly suggests that GPR35 is a noteworthy player in the regulation

of fundamental metabolic pathways. Its antagonism by GW856464 is predicted to result in a

reduction of glycolysis and an alteration of lipid metabolism, potentially leading to increased

lipid storage. These findings position GW856464 as a valuable research tool for further

elucidating the role of GPR35 in metabolic homeostasis and disease.
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Future research should focus on direct, comprehensive studies of GW856464's effects on

metabolic parameters in various cell types and in vivo models. The significant species

selectivity of GW856464 necessitates the use of humanized GPR35 animal models or human

cell-based systems to accurately predict its therapeutic potential and metabolic consequences

in humans. Such studies will be critical for understanding the full pharmacological profile of

GW856464 and for exploring the therapeutic utility of GPR35 antagonism in metabolic

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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